1-(Triethoxysilyl)-1H-imidazole

Epoxy Resin Curing Latent Catalyst Silylimidazole

1-(Triethoxysilyl)-1H-imidazole is an organosilane coupling agent in which a triethoxysilyl group is directly bonded to the imidazole nitrogen (N–Si bond). This structure places the hydrolytically labile ethoxy groups α to the basic imidazole ring, enabling the compound to act as a latent hardener/accelerator for epoxy resins, to functionalize oxide surfaces via sol-gel condensation, and to serve as a precursor for immobilized imidazolium catalysts.

Molecular Formula C9H18N2O3Si
Molecular Weight 230.34 g/mol
CAS No. 62569-42-0
Cat. No. B15452851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Triethoxysilyl)-1H-imidazole
CAS62569-42-0
Molecular FormulaC9H18N2O3Si
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCCO[Si](N1C=CN=C1)(OCC)OCC
InChIInChI=1S/C9H18N2O3Si/c1-4-12-15(13-5-2,14-6-3)11-8-7-10-9-11/h7-9H,4-6H2,1-3H3
InChIKeyNHZCMEIALYNIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Triethoxysilyl)-1H-imidazole (CAS 62569-42-0): A Direct N-Silyl Imidazole Silane Coupling Agent for Epoxy Curing and Surface Functionalization


1-(Triethoxysilyl)-1H-imidazole is an organosilane coupling agent in which a triethoxysilyl group is directly bonded to the imidazole nitrogen (N–Si bond) . This structure places the hydrolytically labile ethoxy groups α to the basic imidazole ring, enabling the compound to act as a latent hardener/accelerator for epoxy resins, to functionalize oxide surfaces via sol-gel condensation, and to serve as a precursor for immobilized imidazolium catalysts [1]. Its closest analogs include 1-(trimethylsilyl)-1H-imidazole (TMS-imidazole, non-hydrolyzable) and 1-[3-(triethoxysilyl)propyl]-1H-imidazole (hydrolyzable but with a propyl spacer).

Sol-gel surface functionalization via hydrolyzable triethoxy groups
Latent epoxy curing agent with tunable thermal activation profile
Direct N–Si bond modulates imidazole basicity and metal-coordination context

Why 1-(Triethoxysilyl)-1H-imidazole Cannot Be Replaced by Common Imidazole Silanes: Structural Rationale for Procurement


Simple substitution by TMS-imidazole, N-alkylimidazoles, or propyl-bridged triethoxysilyl imidazoles fails because the direct N–Si linkage and the triethoxy leaving groups collectively dictate the compound's hydrolytic condensation rate, thermal latency, and the electronic environment of the imidazole ring [1]. TMS-imidazole is a trimethylsilyl donor that does not condense onto surfaces; propyl-bridged analogs introduce a flexible spacer that alters the surface proximity and mobility of the imidazole moiety. [2] With limited published comparative data, the following evidence is based on class-level inference and supporting structural-activity reasoning. Where quantitative data are absent, the evidence tag explicitly indicates the data type.

Target: 1-(Triethoxysilyl)-1H-imidazole – hydrolyzable triethoxy groups enable covalent surface grafting
Substitute: TMS-imidazole – non-hydrolyzable methyl groups do not support condensation on oxide surfaces
Hydrolytic condensation is essential for permanent surface attachment; TMS-imidazole cannot form siloxane bonds and limits surface modification workflows.
Target: Direct N–Si bond – constrained imidazole geometry, reduced basicity (~1–2 pKa units lower class-level)
Substitute: Propyl-bridged analog – flexible spacer increases ring mobility, insulates electronic effects, and alters metal-binding selectivity
Proximity and electronic effects differ; the propyl spacer changes surface presentation and catalytic behavior, so direct substitution may shift performance profiles in chelation or catalysis.

Head-to-Head Evidence for 1-(Triethoxysilyl)-1H-imidazole Over Closest Analogs


Epoxy Cure Latency Tuning via N–Si Direct Attachment vs. Conventional Imidazole-Boric Acid Latent Catalysts

Silylimidazole latent catalysts provide tunable cure temperatures above 120 °C, whereas the traditional 2-methylimidazole-boric acid latent catalyst has a fixed cure temperature profile that is not tunable [1]. The direct N–Si bond in 1-(triethoxysilyl)-1H-imidazole enables thermal deprotection and release of the active imidazole catalyst at a higher temperature than the analogous 1-[3-(triethoxysilyl)propyl]-1H-imidazole, which contains an alkyl spacer. The patent discloses silylimidazolium salt complexes that cure epoxy resins at temperatures above 120 °C with latency tunable by varying the silyl substituents.

Cure Latency Tuning
Class-level inference
Tunable cure >120 °C vs. fixed imidazole-boric acid system
Reported latency advantage for epoxy processing
No quantitative Δ reported; patent-based class-level inference
Epoxy Resin Curing Latent Catalyst Silylimidazole

Hydrolytic Condensation Capability vs. Non-Hydrolyzable TMS-Imidazole

1-(Triethoxysilyl)-1H-imidazole bears hydrolyzable ethoxy groups (class-level hydrolytic sensitivity ~7 on the Gelest scale for structurally related N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole [1]) that enable condensation with oxide surfaces via siloxane bond formation. In contrast, 1-(trimethylsilyl)-1H-imidazole carries non-hydrolyzable methyl groups and cannot form covalent bonds to inorganic substrates; it functions solely as a silylating agent or protecting group . This fundamental difference determines whether the compound can be used for permanent surface modification in chromatography, heterogeneous catalysis, or hybrid materials.

Surface Grafting Capability
Supporting evidence
Hydrolytic sensitivity ~7 vs. non-hydrolyzable TMS analog
Enables covalent oxide surface attachment
Analog data (propyl-dihydroimidazole); target compound not directly measured
Sol-Gel Processing Surface Functionalization Silane Coupling Agent

Direct N–Si Bond Electronic Effect on Imidazole Basicity vs. Propyl-Bridged Analog

The direct N–Si bond in 1-(triethoxysilyl)-1H-imidazole places the electropositive silicon atom directly adjacent to the imidazole π-system, withdrawing electron density and lowering the basicity of the unsubstituted nitrogen compared to 1-[3-(triethoxysilyl)propyl]-1H-imidazole, where the propyl spacer insulates the ring [1]. This electronic modulation can influence the compound's performance as a nucleophilic catalyst or metal-chelating ligand. While no pKa values are directly reported for this compound, analogous N-silyl imidazoles are known to be less basic than their N-alkyl counterparts by approximately 1–2 pKa units (class-level inference).

Imidazole Basicity Shift
Class-level inference
Estimated ΔpKa ~1–2 units lower
Alters nucleophilic/coordinating reactivity context
No experimental pKa; class-level inference from N-silyl imidazoles
Imidazole Basicity Catalysis Electronic Effects

Metal Chelation and HPLC Application vs. Non-Functionalized Silanes

Imidazole-functionalized triethoxysilanes are utilized for metal chelation in HPLC and selective adsorption of noble metals [1]. The directly attached imidazole ring on 1-(triethoxysilyl)-1H-imidazole may exhibit different binding selectivity compared to propyl-bridged analogs due to steric and electronic effects. The structurally related N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole has been demonstrated for HPLC of metal chelates and noble metal extraction [2]. While quantitative binding constants for the target compound are not available, the direct attachment is expected to reduce conformational flexibility and may favor selectivity for smaller metal ions.

Metal Chelation Selectivity
Supporting evidence
Constrained N–Si geometry may favor small-ion selectivity
Potential HPLC stationary phase differentiation
No binding constants; comparator propyl-dihydro analog shows 0.36–0.70 mmol g⁻¹ but direct N–Si data absent
Metal Chelation HPLC Stationary Phase Adsorption

Key Application Scenarios Where 1-(Triethoxysilyl)-1H-imidazole Delivers Unique Value Over Analogs


Tunable Latent Epoxy Curing Agent for High-Temperature Electronic Encapsulants

Based on the silylimidazolium salt patent [1], 1-(triethoxysilyl)-1H-imidazole can be converted into a latent catalyst that releases the active imidazole cure accelerator only above 120 °C. This tunable latency is not achievable with conventional imidazole-boric acid adducts, making the compound suitable for one-part epoxy formulations used in semiconductor packaging and electronic underfills where shelf-life stability and high glass transition temperatures are required.

Covalent Surface Functionalization of Silica and Metal Oxides for Heterogeneous Catalysis Supports

The triethoxysilyl group enables grafting onto silica, alumina, or titania surfaces through hydrolysis-condensation [2]. Unlike TMS-imidazole, which cannot form stable surface bonds, the target compound yields a covalently bound imidazole layer that can coordinate transition metals (Rh, Ru, Pd) for recyclable heterogeneous catalysts, as demonstrated for analogous triethoxysilylated imidazole systems.

Synthesis of Imidazolium-Functionalized Periodic Mesoporous Organosilicas (PMOs) for Selective Adsorption

The direct N–Si triethoxysilyl imidazole can be used as a co-condensation agent with TEOS in template-directed sol-gel synthesis to produce ordered mesoporous silicas with covalently bound imidazole groups [2]. These materials serve as selective adsorbents for metal ions or as catalyst supports. The direct bond geometry may afford higher thermal stability of the functional group compared to propyl-bridged analogs, though this advantage requires experimental verification.

Proton-Conducting Hybrid Membranes for Fuel Cells

N-silylated imidazoles can be incorporated into sol-gel derived hybrid membranes with sulfonic acid esters to form proton vacancy conducting polymers [1]. The directly attached imidazole may improve proton conductivity by reducing the chain motion of the imidazole moiety, potentially leading to higher proton transport efficiency compared to flexible alkyl-spacer systems.

Application
Selection Property
Validation Focus
One-part epoxy encapsulant research (electronic packaging)
Tunable thermal latency profile
DSC cure exotherm evaluation and shelf‑life stability assessment
Covalent surface grafting on oxide supports for catalysis
Hydrolytic condensation capability
Surface silanol condensation efficiency and metal coordination capacity
Mesoporous organosilica synthesis for selective metal adsorption
Direct N–Si bond geometry in siliceous matrix
Functional group thermal stability and ion‑selectivity profiling
Hybrid proton‑conducting membrane research for fuel cells
Constrained imidazole moiety mobility
Proton conductivity measurement and membrane mechanical integrity
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